O-[(3-Pyridyl)methyl]hydroxylamine
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Overview
Description
“O-[(3-Pyridyl)methyl]hydroxylamine” is a chemical compound with the CAS Number: 37832-20-5 and a molecular weight of 124.14 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
This compound is an epimer of hydroxylamine and can be enzymatically synthesized . It is used in the synthesis of oligosaccharides with uronic acids, such as dermatan sulfate .Molecular Structure Analysis
The molecular formula of “O-[(3-Pyridyl)methyl]hydroxylamine” is C6H8N2O . The InChI Code is 1S/C6H8N2O/c7-9-5-6-2-1-3-8-4-6/h1-4H,5,7H2 .Physical And Chemical Properties Analysis
“O-[(3-Pyridyl)methyl]hydroxylamine” is a liquid at room temperature . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Spin-Trapping Experiments in Biological Systems
- ESR and HPLC-EC Analysis of Hydroxyl Radicals : The interaction of hydroxyl radicals with dimethyl sulfoxide (DMSO) and their impact on biological systems can be better understood through the use of spin-trapping experiments. Hydroxyl radical oxidizes DMSO to form relatively stable nitroxides. In these experiments, the nitroxides formed can be reduced to their ESR-silent hydroxylamine derivatives, which can be effectively analyzed using HPLC with electrochemical and UV detection. This method is sensitive in detecting the production of methyl radical in biological systems (Stoyanovsky, Melnikov, & Cederbaum, 1999).
Chemical Properties and Synthesis
- Synthesis of Hydroxylamine Derivatives : N-[1-Hydroxyimino-2-methyl-1-(2-pyridyl)prop-2-yl]hydroxylamine, a representative of the series of α-hydroxylamino oximes, has been synthesized. This has led to the creation of 3-imidazoline 3-oxide and 2-imidazoline 3-oxide derivatives, which have been studied for some of their chemical properties (Voinov & Volodarsky, 1997).
Electrochemical and Computational Studies
- Electrochemical Behavior in Protic Medium : Research has investigated the electrochemical behavior of certain dihydropyridine derivatives in a hydroalcoholic medium. The reduction and oxidation processes lead to various products depending on the medium's acidity or basicity, illustrating the versatile nature of these compounds (David, Hurvois, Tallec, & Toupet, 1995).
Cholinesterase Reactivation
- History of Cholinesterase Reactivation : Hydroxylamine has played an important role in the treatment of organophosphorus cholinesterase inhibitor exposure. Its history, including the synthesis and development of pyridinium aldoximes, has been critical in the advancement of clinical treatments for such exposures (Petroianu, 2012).
Mechanism Investigation in Flavoprotein Catalysis
- Flavoprotein Mechanism Investigation : Studies have been conducted to investigate the oxygenation reaction catalyzed by 2-Methyl-3-hydroxypyridine-5-carboxylic acid oxygenase. These studies employ FAD analogues to probe the mechanism, providing insights into how the oxygenation of a pyridyl derivative differs from that of a simple phenol (Chaiyen et al., 2004).
Safety and Hazards
This compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation .
properties
IUPAC Name |
O-(pyridin-3-ylmethyl)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-9-5-6-2-1-3-8-4-6/h1-4H,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPSRTVMZGECAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480746 |
Source
|
Record name | O-(pyridin-3-ylmethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37832-20-5 |
Source
|
Record name | O-(pyridin-3-ylmethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(pyridin-3-ylmethyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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